Bienvenue dans la boutique en ligne BenchChem!

1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid

PI3K inhibition Benzimidazole regioisomer SAR Oncology

1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid is a heterocyclic carboxylic acid building block combining a benzimidazole core with a cyclopropane ring at the 6‑position. It is commercially sourced as a high-purity intermediate (typically ≥97% by HPLC) for fragment-based drug discovery, kinase inhibitor programmes, and PARP-targeted library synthesis.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 1056933-69-7
Cat. No. B1397440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid
CAS1056933-69-7
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC3=C(C=C2)N=CN3)C(=O)O
InChIInChI=1S/C11H10N2O2/c14-10(15)11(3-4-11)7-1-2-8-9(5-7)13-6-12-8/h1-2,5-6H,3-4H2,(H,12,13)(H,14,15)
InChIKeyHVCJDJBLQHCTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid (CAS 1056933-69-7): Procurement-Quality Scaffold Profiling for Benzimidazole-Focused Medicinal Chemistry


1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid is a heterocyclic carboxylic acid building block combining a benzimidazole core with a cyclopropane ring at the 6‑position [1]. It is commercially sourced as a high-purity intermediate (typically ≥97% by HPLC) for fragment-based drug discovery, kinase inhibitor programmes, and PARP-targeted library synthesis [2]. The compound belongs to the broader class of benzimidazole-based carboxylic acids used to introduce conformational rigidity and metabolic stability into lead molecules [1].

Why 5‑Substituted, 2‑Substituted, or Non‑Cyclopropane Benzimidazole Carboxylic Acids Cannot Replace 1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid


The precise substitution pattern of 1-(1H-benzimidazol-6-yl)cyclopropanecarboxylic acid—a cyclopropane ring directly appended to the C‑6 carbon of the benzimidazole nucleus—cannot be replicated by simple 5‑regioisomers, N1‑substituted alternatives, or non‑cyclopropanated chains. Published structure-activity relationship (SAR) studies on benzimidazole scaffolds have demonstrated that 6‑substitution can provide up to a 10‑fold improvement in isoform potency relative to 5‑substitution [1], while cyclopropane rings are reported to increase metabolic stability by raising C–H bond dissociation energy (106 vs. 98 kcal/mol for methylene) and improving solubility via disruption of crystal packing [2]. In the PARP inhibitor class, smaller cycloalkyl substituents such as cyclopropyl directly attached to the benzimidazole core are critical for maintaining inhibitory activity, with larger rings or acyclic chains causing a measurable loss of potency [3]. These data collectively show that altering the regiochemistry, replacing the cyclopropane with a methylene chain, or moving to an N1‑benzimidazole carboxylic acid is not a neutral substitution—it changes both pharmacodynamic and pharmacokinetic performance in a quantifiable manner.

Quantitative Comparator Evidence: Where 1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid Diverges from Close Analogs and Structural Alternatives


PI3K Isoform Potency: 6‑Methoxy Substitution on Benzimidazole is 10‑Fold More Potent than 5‑Methoxy

A head-to-head SAR study on the pan-PI3K inhibitor ZSTK474 compared 5‑methoxybenzimidazole versus 6‑methoxybenzimidazole regioisomers. The 5‑methoxy substitution abolished PI3K inhibitory activity at all isoforms, while the 6‑methoxy substitution retained and consistently delivered 10‑fold greater potency across isoforms [1]. This directly demonstrates that the 6‑regiochemistry of benzimidazole substitution is non‑interchangeable with the 5‑regiochemistry for maintaining pharmacological activity.

PI3K inhibition Benzimidazole regioisomer SAR Oncology

PARP Inhibitor SAR: Cyclopropyl Substituent on Benzimidazole Maintains Potency While Larger Cycloalkyl Rings Abolish Activity

A series of cycloalkyl-substituted benzimidazole PARP inhibitors was evaluated for enzymatic activity. Compounds bearing a cyclopropyl ring at the quaternary carbon adjacent to the benzimidazole core retained sub‑micromolar PARP‑1 inhibitory potency. In contrast, replacement of cyclopropyl with larger cycloalkyl rings (cyclopentyl, cyclohexyl) or acyclic substituents resulted in a significant drop in potency, demonstrating a clear steric constraint at this position [1]. The cyclopropane ring at this junction is therefore demonstrated to be critical for maintaining biochemical activity.

PARP-1 inhibition Cycloalkyl SAR DNA repair

Enhanced Metabolic Stability and Solubility: Cyclopropane‑Fused Benzimidazole Scaffolds vs. Non‑Cyclopropanated Analogs

A comprehensive review of fused‑cyclopropane rings in medicinal chemistry (2015‑2024) has established that incorporating a cyclopropane ring into drug scaffolds consistently delivers quantifiable benefits: (a) enhanced metabolic stability through increased C–H bond dissociation energy (106 kcal/mol vs. 98 kcal/mol for methylene), reducing CYP450‑mediated oxidation; (b) improved aqueous solubility through disruption of molecular planarity and reduced crystal packing energy; and (c) increased three‑dimensionality that enables vector‑specific interactions with target proteins for improved selectivity [1]. These benefits are class‑level inferences applicable to 1‑(1H‑benzimidazol‑6‑yl)cyclopropanecarboxylic acid relative to non‑cyclopropanated benzimidazole carboxylic acid analogs (e.g., 2‑(1H‑benzimidazol‑6‑yl)acetic acid).

Metabolic stability Aqueous solubility Cyclopropane pharmacophore

Commercial Purity and Supply Differentiation: 1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid vs. 2‑Methyl Analog

Commercial sourcing data for 1-(1H-benzimidazol-6-yl)cyclopropanecarboxylic acid (CAS 1056933-69-7) indicates available purity grades of 97% (AChemBlock) and NLT 98% (MolCore), supplied as a white to yellow solid with MW 202.21 g/mol . In contrast, the closest commercially available analog, 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid (CAS 945244-36-0), carries a higher molecular weight (216.24 g/mol) and exhibits distinct purity profiles (95% typical, 97% maximum) across vendors . The absence of the 2‑methyl group in the target compound provides a lower molecular weight scaffold with an unsubstituted imidazole NH, which is a critical hydrogen‑bond donor in many kinase and PARP inhibitor pharmacophore models.

Building block quality Procurement Medicinal chemistry

Evidence-Backed Application Scenarios for 1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Elaboration Targeting the Hinge Region

The free benzimidazole NH at position 1, combined with the carboxylic acid handle on the cyclopropane ring at position 6, makes this scaffold ideal for fragment growing into ATP‑competitive kinase inhibitors. The 6‑regiochemistry has been shown to deliver 10‑fold greater potency versus 5‑substituted analogs in a PI3K series [1], and the cyclopropane ring provides metabolic stability advantages through higher C–H bond dissociation energy (106 kcal/mol) compared with methylene linkers [2]. Medicinal chemistry teams can use this building block as a privileged fragment for hinge‑binding kinase programs where regioisomer purity and metabolic stability are critical design parameters.

PARP‑1 Inhibitor Lead Optimization

The cyclopropyl-benzimidazole carboxylic acid motif is a validated substructure in PARP‑1 inhibitors. Patent SAR data confirm that cyclopropyl is the optimal cycloalkyl substituent at the quaternary carbon attached to the benzimidazole core, with larger rings causing a marked reduction in enzymatic potency [3]. The compound serves as a direct precursor for amide coupling or esterification to generate PARP‑1 inhibitor candidates in which the carboxylic acid group participates in key interactions with the PARP catalytic site.

Fragment-Based Screening Library Design

With a molecular weight of 202.21 g/mol and adherence to the 'Rule of Three' for fragment libraries (MW < 300, cLogP ≤ 3, H‑bond donors ≤ 3), this compound is well‑suited for inclusion in fragment libraries targeting enzymes with purine‑binding pockets [1][2]. The embedded cyclopropane introduces three‑dimensionality, reducing planarity and improving aqueous solubility relative to flat aromatic fragments, which enhances hit rates in biophysical screening cascades (SPR, NMR, DSF) [2].

Targeted Protein Degradation (PROTAC) Linker Attachment Point

The carboxylic acid functional group on the cyclopropane ring provides a versatile synthetic handle for conjugation to E3 ligase ligands via amide or ester linkages. The rigid cyclopropane spacer maintains a defined exit vector from the benzimidazole target‑binding moiety, which is critical for forming stable ternary complexes in PROTAC design. The scaffold's low molecular weight (202.21) leaves substantial room for linker and E3 ligand attachment while staying within physicochemical limits for cell permeability [1].

Quote Request

Request a Quote for 1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.